molecular formula C8H15NO3 B576253 Alanine,  2-methyl-N-(1-oxobutyl)- CAS No. 176664-97-4

Alanine, 2-methyl-N-(1-oxobutyl)-

Cat. No.: B576253
CAS No.: 176664-97-4
M. Wt: 173.212
InChI Key: YFXACUWOQJCYDA-UHFFFAOYSA-N
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Description

The compound "Alanine, 2-methyl-N-(1-oxobutyl)-" (CAS: 59875-04-6 and 55930-29-5), also known as N-Butyrylalanine or 2-Butyrylaminopropionic acid, is an N-acylated derivative of alanine. Its molecular formula is C₇H₁₃NO₃, with a molar mass of 159.18 g/mol and a density of 1.097 g/cm³ . The structure consists of alanine modified by a butyryl group (-CO-C₃H₇) attached to the amino group.

N-Acylated alanine derivatives are studied for applications in peptide synthesis, surfactants, and drug delivery systems due to their tunable physicochemical properties .

Properties

CAS No.

176664-97-4

Molecular Formula

C8H15NO3

Molecular Weight

173.212

IUPAC Name

2-(butanoylamino)-2-methylpropanoic acid

InChI

InChI=1S/C8H15NO3/c1-4-5-6(10)9-8(2,3)7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

YFXACUWOQJCYDA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(C)(C)C(=O)O

Synonyms

Alanine, 2-methyl-N-(1-oxobutyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Acyl Chain Length and Branching: The butyryl group in the target compound introduces a longer hydrophobic chain compared to propionyl (C₃ vs. C₂). This increases lipophilicity, which may enhance membrane permeability in biological systems .
  • Hydrophobicity :

    • Longer acyl chains (e.g., butyryl) increase hydrophobicity, which could affect solubility in aqueous environments. For example, unmodified alanine (logP ~ -2.5) is highly hydrophilic, whereas N-acylated derivatives like N-butyrylalanine (estimated logP ~ -0.5) show moderate hydrophobicity .

Limitations in Available Data

The provided evidence lacks detailed comparative studies on physicochemical properties (e.g., melting points, solubility) or biological activity for these analogs. Further experimental data are required to validate hypotheses about structure-activity relationships.

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